molecular formula C8H7N3O3 B15365544 4-Amino-3-methoxy-5-nitrobenzonitrile

4-Amino-3-methoxy-5-nitrobenzonitrile

Cat. No.: B15365544
M. Wt: 193.16 g/mol
InChI Key: INXZSAAMIXUNGI-UHFFFAOYSA-N
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Description

4-Amino-3-methoxy-5-nitrobenzonitrile is an organic compound with the molecular formula C8H7N3O3 It is a derivative of benzonitrile, characterized by the presence of amino, methoxy, and nitro functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-methoxy-5-nitrobenzonitrile typically involves the nitration of 4-Amino-3-methoxybenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-methoxy-5-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as solvent.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed:

    Reduction: 4-Amino-3-methoxy-5-aminobenzonitrile.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

    Oxidation: 4-Nitroso-3-methoxy-5-nitrobenzonitrile.

Scientific Research Applications

4-Amino-3-methoxy-5-nitrobenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3-methoxy-5-nitrobenzonitrile depends on its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to changes in their activity. The presence of the nitro group can facilitate electron transfer reactions, while the amino and methoxy groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

    4-Amino-3-nitrobenzonitrile: Lacks the methoxy group, which affects its reactivity and applications.

    2-Amino-5-nitrobenzonitrile: Differently substituted, leading to variations in chemical behavior and uses.

    4-Amino-2-methoxy-5-nitrobenzonitrile: Similar structure but with different substitution pattern, influencing its properties.

Uniqueness: 4-Amino-3-methoxy-5-nitrobenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise reactivity and interactions.

Properties

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

4-amino-3-methoxy-5-nitrobenzonitrile

InChI

InChI=1S/C8H7N3O3/c1-14-7-3-5(4-9)2-6(8(7)10)11(12)13/h2-3H,10H2,1H3

InChI Key

INXZSAAMIXUNGI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1N)[N+](=O)[O-])C#N

Origin of Product

United States

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